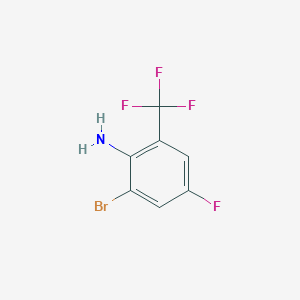

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-fluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYCOVZULSPPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426945 | |

| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-27-0 | |

| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875664-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875664-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline CAS number 875664-27-0

CAS Number: 875664-27-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline, a key building block in medicinal chemistry and materials science. The document details its physicochemical properties, safety and handling protocols, and its role in the synthesis of complex organic molecules.

Physicochemical Properties

This compound is a substituted aniline derivative with a unique combination of functional groups that make it a valuable intermediate in organic synthesis.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₄N | [1] |

| Molecular Weight | 258.01 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Assay | ≥97.5% | [1] |

| Refractive Index | 1.5015-1.5055 @ 20°C | [1] |

| InChI Key | OTYCOVZULSPPPW-UHFFFAOYSA-N | [1] |

| SMILES | NC1=C(Br)C=C(F)C=C1C(F)(F)F | [1] |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry are crucial for the structural confirmation of this compound. While specific spectra are proprietary to suppliers, the expected spectral characteristics can be inferred from its structure. Researchers can typically obtain actual spectra from the supplier upon request or through analytical service providers.

Synthesis

General Synthetic Workflow

Representative Experimental Protocol: Bromination of an Aniline Derivative

The following is a general procedure for the bromination of an activated aromatic ring, such as an aniline derivative. This protocol is illustrative and would require optimization for the specific synthesis of this compound.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting aniline derivative in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a dilute solution of bromine in the same solvent) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired brominated aniline.

Applications in Drug Discovery

The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design due to its ability to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] Trifluoromethylated anilines, like the title compound, are therefore valuable building blocks for the synthesis of new chemical entities.[3] This compound can serve as a starting material for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity, leading to the development of novel therapeutic agents.[4][5]

Role in Drug Discovery

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following table summarizes the key safety information based on available Safety Data Sheets (SDS).[2]

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352+P312, P362+P364 |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | P261, P271, P304+P340, P311 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

First Aid Measures

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.[6]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]

Safety and Handling Workflow

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Introduction

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a halogenated and fluorinated aniline derivative. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the aniline ring, makes it a valuable and reactive building block in organic synthesis. The presence of these functional groups imparts specific electronic and steric properties, influencing its reactivity in various chemical transformations. This document provides a comprehensive overview of its chemical properties, reactivity, and handling, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its use in experimental and developmental settings.

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 875664-27-0 | [1] |

| Molecular Formula | C₇H₄BrF₄N | [1][2] |

| Molecular Weight | 258.01 g/mol | [2] |

| Appearance | Clear colorless to pale yellow | [1] |

| Form | Liquid | [1] |

| Refractive Index (@ 20°C) | 1.5015 - 1.5055 | [1] |

| InChI Key | OTYCOVZULSPPPW-UHFFFAOYSA-N | [1] |

| SMILES | NC1=C(Br)C=C(F)C=C1C(F)(F)F | [1] |

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the interplay of its substituents: the amino (-NH₂), bromo (-Br), fluoro (-F), and trifluoromethyl (-CF₃) groups.

-

Amino Group: The amino group is a nucleophilic center and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.

-

Aromatic Ring: The trifluoromethyl group is a potent electron-withdrawing group, primarily acting through a strong negative inductive effect (-I).[3] This effect, combined with the electronegativity of the fluorine and bromine atoms, deactivates the aromatic ring towards electrophilic aromatic substitution.

-

Bromo Group: The carbon-bromine bond is a key reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the other substituents can enhance the electrophilicity of the C-Br bond, potentially facilitating the oxidative addition step in these catalytic cycles.[3][4]

-

Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient, the positions of the electron-withdrawing groups are not optimally situated (ortho or para) to the bromine leaving group to strongly activate the ring for SNAr reactions.[3] Therefore, such reactions would likely require harsh conditions.

The logical interplay of these effects is crucial for planning synthetic routes using this molecule.

References

An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Structure, Reactivity, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline, a halogenated and trifluoromethylated aniline derivative of interest in synthetic and medicinal chemistry. Due to its unique substitution pattern, this compound serves as a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its structure, physicochemical properties, reactivity, and provides generalized experimental protocols for its key transformations.

Introduction

This compound is a substituted aniline ring bearing three distinct functional groups: a bromine atom, a fluorine atom, and a trifluoromethyl group. This trifecta of substituents imparts a unique electronic and steric profile, making it a versatile intermediate for organic synthesis. The presence of a bromine atom provides a handle for various cross-coupling reactions, while the fluorine and trifluoromethyl groups can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules, such as metabolic stability and lipophilicity. This guide aims to consolidate the available information on this compound and provide a practical resource for its use in research and development.

Structure and Physicochemical Properties

The structure of this compound is characterized by an aniline core with substituents at the 2, 4, and 6 positions.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 875664-27-0 | [1] |

| Molecular Formula | C₇H₄BrF₄N | [1] |

| Molecular Weight | 258.01 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Refractive Index | 1.5015-1.5055 @ 20°C | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the aniline ring. The chemical shifts and coupling patterns will be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbons attached to the bromine, fluorine, and trifluoromethyl groups will exhibit characteristic chemical shifts and coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum should show two distinct resonances: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group, each with its characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine, fluorine, and trifluoromethyl groups. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its functional groups. The aniline moiety can undergo reactions at the nitrogen atom, while the aryl bromide is a key site for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution, although the steric hindrance from the ortho-bromo and trifluoromethyl groups can influence reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronate ester.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.

Nucleophilic Aromatic Substitution

While the bromine atom is the primary site for cross-coupling, the fluorine atom at the 4-position can potentially undergo nucleophilic aromatic substitution (SₙAr) with strong nucleophiles, although this is generally less facile than with nitro-activated systems.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for key reactions involving substrates similar to this compound. These should be adapted and optimized for the specific substrate and desired product.

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene).

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., a Pd(dba)₂/ligand system, 1-5 mol%), a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Safety and Handling

This compound is classified as a hazardous substance.[2]

Table 2: Hazard Information

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H331 | Toxic if inhaled |

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a synthetically valuable building block with significant potential in the development of new chemical entities. Its reactivity, primarily centered around palladium-catalyzed cross-coupling reactions at the aryl bromide position, allows for the introduction of diverse molecular fragments. While comprehensive public data on this specific compound is limited, its utility can be effectively predicted and applied based on the well-established chemistry of analogous halogenated and fluorinated anilines. Careful handling and adherence to safety protocols are essential when working with this compound. This guide serves as a foundational resource for researchers looking to incorporate this versatile intermediate into their synthetic strategies.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a proposed synthesis protocol based on related methodologies, and a discussion of its potential applications in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While comprehensive experimental data is limited, information from suppliers provides a foundational understanding of the compound's characteristics.

| Property | Value | Reference |

| CAS Number | 875664-27-0 | [3] |

| Molecular Formula | C₇H₄BrF₄N | [3] |

| Molecular Weight | 258.01 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Refractive Index | 1.5015-1.5055 @ 20°C | [3] |

| Purity | ≥98% | [3] |

Synthesis

Proposed Experimental Protocol: Bromination of 4-fluoro-2-(trifluoromethyl)aniline

This proposed protocol is based on general methods for the bromination of anilines.

Materials:

-

4-fluoro-2-(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

DOT Script of the Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. However, data for the structurally related compound, 2-Bromo-4-(trifluoromethyl)aniline, is available and can serve as a useful reference for spectral interpretation.[4] Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the target compound.

Applications in Drug Development

The unique substitution pattern of this compound makes it a highly attractive scaffold for the development of novel pharmaceuticals. The presence of both a bromine and a fluorine atom, along with a trifluoromethyl group, provides multiple points for chemical modification and fine-tuning of molecular properties.

The trifluoromethyl group is known to enhance metabolic stability and can improve a compound's binding affinity to biological targets.[1] The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. The fluorine atom can influence the compound's pKa, lipophilicity, and conformation, further contributing to the optimization of its pharmacokinetic and pharmacodynamic profiles.

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural motifs are present in a variety of biologically active molecules. For instance, substituted anilines are core components of many kinase inhibitors and other targeted therapies in oncology.

DOT Script of a Potential Drug Discovery Workflow:

Caption: A potential workflow for utilizing this compound in drug discovery.

Safety and Handling

Detailed toxicological data for this compound is not available. As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of functional groups offers a rich platform for the synthesis of novel and diverse molecular entities. While detailed experimental and biological data are currently scarce, the foundational information presented in this guide, along with the proposed synthetic strategy, provides a starting point for researchers to explore the potential of this compound in their drug development programs. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential as a key intermediate in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for regioselective modifications, making it a versatile intermediate for the construction of novel pharmaceutical candidates and advanced materials. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications.

Physicochemical Properties

While specific experimentally determined physical properties for this compound are not extensively reported in publicly available literature, some key characteristics can be inferred from supplier specifications and data on analogous compounds.

| Property | Value | Reference |

| CAS Number | 875664-27-0 | [1] |

| Molecular Formula | C₇H₄BrF₄N | [2] |

| Molecular Weight | 257.01 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Purity | ≥97.5% | [2] |

| Refractive Index (20°C) | 1.5015-1.5055 | [2] |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific journals. However, based on established organic chemistry principles and patent literature for structurally similar compounds, a plausible synthetic route involves the regioselective bromination of a suitable aniline precursor.

A likely precursor for this synthesis is 4-fluoro-2-(trifluoromethyl)aniline. The bromination would be directed to the ortho position relative to the activating amino group and meta to the deactivating trifluoromethyl group.

Hypothetical Experimental Protocol:

A general procedure for the bromination of a substituted aniline, adapted from the synthesis of similar compounds, is as follows:

Materials:

-

4-fluoro-2-(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)

Procedure:

-

Dissolve 4-fluoro-2-(trifluoromethyl)aniline in the chosen solvent in a reaction flask.

-

Cool the solution to a suitable temperature (typically 0 °C to room temperature) using an ice bath.

-

Slowly add a solution of the brominating agent (e.g., NBS in the same solvent) to the reaction mixture with constant stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

-

Perform an aqueous workup by adding water and extracting the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using a suitable technique, such as column chromatography or distillation, to yield pure this compound.

Note: This is a generalized protocol and the specific reaction conditions, including stoichiometry, temperature, reaction time, and purification method, would require optimization for this particular substrate.

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to fluorine and bromine will also show characteristic splitting patterns and chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum should show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-F stretching vibrations, and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2) will be a key diagnostic feature.

Applications in Medicinal Chemistry and Drug Development

Although specific examples of drugs synthesized directly from this compound are not prominently featured in the literature, its structural motifs are present in numerous bioactive molecules. Fluorinated anilines are a well-established class of intermediates in the pharmaceutical industry. The introduction of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

A US patent application (US 2021/0221798 A1) mentions the use of this compound as a reactant in the synthesis of more complex molecules, highlighting its utility as a building block in drug discovery programs.[1]

The following diagram illustrates a potential role of this compound in a drug discovery workflow.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the aniline core, makes it a versatile building block for the synthesis of complex organic molecules. The electron-withdrawing properties of the trifluoromethyl and fluoro groups, combined with the reactivity of the bromo substituent in cross-coupling reactions, offer a wide range of possibilities for molecular elaboration. This technical guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, synthetic routes, reactivity, and potential applications in drug discovery.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. While some experimental data is available from commercial suppliers, other key parameters such as boiling point, melting point, and a detailed solubility profile are not readily found in the public domain.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 875664-27-0 | [1] |

| Molecular Formula | C₇H₄BrF₄N | [1] |

| Molecular Weight | 258.01 g/mol | Calculated |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Refractive Index | 1.5015-1.5055 @ 20°C | [1] |

| Boiling Point | Data not available | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Predicted to be soluble in common organic solvents such as ethers, and dichloromethane. |

Synthesis

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Synthesis:

This protocol is a generalized procedure and may require optimization.

-

Reaction Setup: To a solution of 4-fluoro-2-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane, add a brominating agent like N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.1 equivalents) dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its potential for diversification through various chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the reactivity of the C-Br bond in oxidative addition, a key step in many catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to generate biaryl structures, which are common motifs in pharmaceuticals.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. This reaction is crucial for the synthesis of many biologically active compounds.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (typically 6.5-8.0 ppm). The amino protons would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would show distinct signals, with the carbon bearing the trifluoromethyl group appearing as a quartet due to C-F coupling. |

| ¹⁹F NMR | Two distinct signals would be expected: one for the fluorine atom on the aromatic ring and a singlet for the trifluoromethyl group. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of approximately equal intensity). |

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of reactive sites allows for the construction of complex molecular architectures. While there is a need for more comprehensive public data on its physicochemical properties and detailed synthetic protocols, this guide provides a solid foundation for researchers to understand and utilize this important chemical intermediate in their work. The general experimental protocols provided for its synthesis and key cross-coupling reactions should serve as a useful starting point for the development of novel bioactive compounds.

References

The Biological Versatility of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold of 2-bromo-4-fluoro-6-(trifluoromethyl)aniline is a cornerstone for the development of a new generation of bioactive molecules. The strategic incorporation of bromine, fluorine, and a trifluoromethyl group onto the aniline ring bestows unique physicochemical properties that are highly sought after in medicinal chemistry. This technical guide provides a comprehensive overview of the biological activities exhibited by derivatives of this compound, with a focus on their anticancer and antimicrobial potential. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and development.

Introduction to the this compound Scaffold

The trifluoromethyl group (-CF3) is a critical pharmacophore in modern drug discovery, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets. When combined with halogen atoms like bromine and fluorine on an aniline core, the resulting derivatives present a unique electronic and steric profile, making them attractive candidates for targeting a range of biological processes. While direct biological activity data for this compound is limited, its derivatives have demonstrated significant promise in various therapeutic areas.

Anticancer Activity

Derivatives incorporating the trifluoromethylaniline moiety have shown notable efficacy against various cancer cell lines. The cytotoxic effects are often attributed to the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic Melanoma) | 24.4 | [3] |

| A375 (Melanotic Melanoma) | 25.4 | [3] | ||

| MCF-7/WT (Breast Cancer) | Not specified | [3] | ||

| DU145 (Prostate Cancer) | Not specified | [3] | ||

| 4-Anilinoquinolines | Compound 1f | HeLa (Cervical Cancer) | >50 | [4] |

| BGC823 (Gastric Cancer) | 3.21 | [4] | ||

| Compound 2i | HeLa (Cervical Cancer) | 7.15 | [4] | |

| BGC823 (Gastric Cancer) | 4.65 | [4] | ||

| Pegaharoline A (Aniline Derivative) | Pegaharoline A | A549 (Non-Small Cell Lung Cancer) | Not specified | [5] |

| PC9 (Non-Small Cell Lung Cancer) | Not specified | [5] |

Signaling Pathways in Cancer

A novel aniline derivative, Pegaharoline A, has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells by activating autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The binding of Pegaharoline A to the CD133 receptor is proposed as the initiating event in this cascade.[5][6]

Antimicrobial Activity

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents also make these aniline derivatives potent antimicrobial agents. They have shown activity against a range of pathogenic bacteria, including drug-resistant strains.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of representative derivatives.

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Trifluoro-anilines | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [7] |

| Vibrio harveyi | 100 | [7] | ||

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [7] | |

| Vibrio harveyi | 50 | [7] | ||

| Pyrazole Derivatives | Bromo and trifluoromethyl substituted pyrazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 | [8] |

| Staphylococcus epidermidis | 1.56 | [8] | ||

| Enterococcus faecium | 0.78 | [8] |

Mechanism of Antimicrobial Action

Studies on trifluoro-aniline derivatives suggest that their antimicrobial effect may be due to the disruption of bacterial cell membrane integrity. At effective concentrations, these compounds have been observed to cause noticeable destruction of the bacterial membrane, leading to bactericidal activity.[7] Additionally, these derivatives can suppress biofilm formation, a key virulence factor in many chronic infections.[7][8]

Experimental Protocols

To facilitate the replication and further exploration of the biological activities of these compounds, detailed protocols for the key assays are provided below.

Synthesis of Derivatives

The synthesis of bioactive derivatives from this compound typically involves standard organic chemistry reactions. For instance, the amino group of the aniline can serve as a nucleophile in reactions to form amides, sulfonamides, or Schiff bases. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce further diversity.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10]

-

Cell Plating: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to the desired concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration as the treated wells.[9]

-

Incubation: The plates are incubated for 48-72 hours.[9]

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[12]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.[12][13]

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[9]

In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][14]

-

Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[14]

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.[15]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[15]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[1][14]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1][15]

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The unique combination of substituents on the aniline ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel therapeutic candidates based on this versatile scaffold. Further investigation into the structure-activity relationships and the precise molecular targets of these derivatives will be crucial for their advancement toward clinical applications.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Trifluoromethylaniline Scaffold: A Cornerstone in Modern Chemistry and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group (–CF3) into aniline frameworks has proven to be a transformative strategy in the design and synthesis of high-value organic compounds. The unique electronic properties and steric bulk of the trifluoromethyl moiety impart profound effects on the physicochemical and biological characteristics of the parent aniline molecule. These effects, including enhanced metabolic stability, increased lipophilicity, and altered acidity, have established trifluoromethylaniline derivatives as indispensable building blocks across a spectrum of industries, most notably in pharmaceuticals, agrochemicals, and advanced materials science.[1][2][3] This technical guide provides a comprehensive overview of the potential applications of trifluoromethylaniline compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and synthetic pathways.

Pharmaceutical Applications: Targeting Disease with Enhanced Efficacy

The trifluoromethyl group is a privileged motif in modern medicinal chemistry, and its incorporation into aniline-based structures has led to the development of numerous successful therapeutic agents.[4] The –CF3 group can significantly improve a drug candidate's pharmacokinetic profile by blocking metabolic oxidation and enhancing its binding affinity to target proteins.[3][5]

Key Therapeutic Agents and Mechanisms of Action

Trifluoromethylaniline derivatives are central to a variety of drugs targeting a range of diseases, from inflammation to cancer.

Flunixin: A potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, Flunixin is synthesized from a trifluoromethylaniline precursor.[6] It acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.

Tasquinimod: An investigational drug for the treatment of prostate cancer, Tasquinimod's mechanism of action involves the modulation of the tumor microenvironment.[7] It binds to the S100A9 protein, inhibiting its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This disrupts downstream signaling pathways that promote inflammation and angiogenesis, key processes in tumor growth and metastasis.[8][9][10]

Alvelestat (AZD9668): An orally bioavailable inhibitor of neutrophil elastase, Alvelestat is under investigation for the treatment of respiratory diseases such as alpha-1 antitrypsin deficiency and bronchiectasis.[11][12] Neutrophil elastase is a serine protease that can cause tissue damage, and its inhibition by Alvelestat can reduce inflammation and lung injury.[2]

Quantitative Efficacy Data

The potency of trifluoromethylaniline-containing drugs is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological process by 50%.

| Drug/Compound | Target | Cell Line/Assay | IC50 (nM) | Reference |

| Ponatinib | BCR-ABL (T315I mutant) | In vitro kinase assay | 2.0 | [1] |

| Ponatinib | VEGFR2 | In vitro kinase assay | 1.5 | [1] |

| Ponatinib | FGFR1 | In vitro kinase assay | 2.2 | [1] |

| Nilotinib | BCR-ABL | In vitro kinase assay | 20 | [1] |

| Alvelestat (AZD9668) | Neutrophil Elastase | Enzyme assay | 12 | [13] |

| Trifluoromethyl-pyrazole-carboxamide (Compound 3b) | COX-1 | Enzyme assay | 460 | [14] |

| Trifluoromethyl-pyrazole-carboxamide (Compound 3g) | COX-2 | Enzyme assay | 2650 | [14] |

Experimental Protocols

Synthesis of Flunixin

The synthesis of Flunixin from 2-methyl-3-trifluoromethylaniline is a well-established process. The following protocol is a representative example.

Protocol:

-

Reaction Setup: In a 1000 mL reaction flask equipped with a reflux condenser, add 500g of purified water, 55.1g of 2-chloronicotinic acid, 122.6g of 2-methyl-3-trifluoromethylaniline, 0.6g to 3.0g of p-toluenesulfonic acid, and 0.28g to 1.4g of copper oxide.[3]

-

Reaction: Stir the mixture and heat to reflux. Maintain reflux for 2.5 to 4 hours.[3]

-

Work-up:

-

Cool the reaction solution to below 50°C.[3]

-

Add 25% potassium hydroxide solution dropwise to adjust the pH to 10.0-11.0.[3]

-

Continue stirring and cool to below 20°C. Stir for 1 hour and then filter to remove excess 2-methyl-3-trifluoromethylaniline.[3]

-

To the filtrate, add 30% sulfuric acid dropwise to adjust the pH to 5.0-6.0.[3]

-

Stir for 1 hour to allow for crystallization.[3]

-

-

Isolation:

Agrochemical Applications: Protecting Crops with Precision

Trifluoromethylaniline derivatives are crucial intermediates in the synthesis of modern herbicides. The trifluoromethyl group often enhances the herbicidal activity and selectivity of the final product.

Key Herbicides and Mode of Action

Trifluralin: A widely used pre-emergent dinitroaniline herbicide, Trifluralin is synthesized from a trifluoromethylaniline precursor. It is effective against a broad spectrum of annual grasses and broadleaf weeds. Trifluralin acts by inhibiting microtubule formation in plant cells. It binds to tubulin, the protein subunit of microtubules, preventing their polymerization into the spindle fibers necessary for cell division (mitosis). This disruption of cell division in the roots and shoots of germinating weeds ultimately leads to their death.[1][15][16]

Quantitative Efficacy Data

The efficacy of herbicides is often expressed as the effective concentration (EC50) or dose (ED50) required to cause a 50% reduction in plant growth or another measured parameter.

| Herbicide | Weed Species | Parameter | EC50/ED50 | Reference |

| Trifluralin | Amaranthus retroflexus (Redroot pigweed) | Root length reduction | 1.02 µM | [6] |

| Trifluralin | Echinochloa crus-galli (Barnyardgrass) | Growth reduction (GR50) | 0.15 - 19.39 g a.i./ha | [17] |

| Trifluralin | Amaranthus retroflexus (Redroot pigweed) | Dry weight reduction (ED90) | 663.97 g a.i./ha | [7] |

Experimental Protocols

Synthesis of Trifluralin

The commercial synthesis of Trifluralin typically starts from 4-chloro-3,5-dinitrobenzotrifluoride.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, charge 4-chloro-3,5-dinitrobenzotrifluoride and a solvent such as ethylene dichloride.[15]

-

Amination: Add dipropylamine to the mixture. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.[15]

-

Reaction Conditions: The reaction temperature and time will vary depending on the specific process, but it is generally carried out at an elevated temperature to ensure complete reaction.

-

Work-up and Purification:

Materials Science Applications: Engineering High-Performance Polymers

The incorporation of trifluoromethylaniline moieties into polymer backbones is a key strategy for developing high-performance materials with desirable properties such as enhanced thermal stability, improved solubility, and low dielectric constants. Fluorinated polyimides, in particular, have garnered significant attention for their applications in the aerospace and electronics industries.[6][18]

Properties of Trifluoromethylaniline-Containing Polyimides

The presence of the –CF3 group in the polymer structure disrupts chain packing and reduces intermolecular interactions, which leads to:

-

Increased Solubility: The bulky trifluoromethyl groups hinder close chain packing, allowing solvent molecules to penetrate and dissolve the polymer more easily. This is a significant advantage for processing these otherwise intractable materials.[18]

-

Lower Dielectric Constant: The low polarizability of the C-F bond contributes to a lower dielectric constant, making these materials suitable for use as insulators in microelectronics.

-

Enhanced Thermal Stability: While the –CF3 group can sometimes slightly lower the glass transition temperature compared to non-fluorinated analogs due to increased free volume, the overall thermal stability of the aromatic polyimide backbone remains excellent.[18]

-

High Optical Transparency: The reduced charge transfer complex formation in fluorinated polyimides often results in colorless and transparent films.[18]

Quantitative Materials Properties

| Polymer (Diamine Monomer) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C, in N2) | Tensile Strength (MPa) | Dielectric Constant (at 1 MHz) |

| Polyimide from 2,6-bis(trifluoromethyl)benzidine and 6FDA | 345-366 | 535-605 | 92-145 | - |

| Polyimide from 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and various dianhydrides | >300 | >400 | - | - |

| Polyimide-modified epoxy resin | - | - | >74.3 | <3.07 |

Experimental Protocols

General Synthesis of Fluorinated Polyimides

Fluorinated polyimides are typically synthesized via a two-step polycondensation reaction.

Protocol:

-

Poly(amic acid) Synthesis:

-

In a dry, nitrogen-purged flask, dissolve the trifluoromethylaniline-containing diamine monomer in an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc).

-

Gradually add an equimolar amount of the aromatic dianhydride monomer to the stirred solution.

-

Continue stirring at room temperature for several hours to form a viscous poly(amic acid) (PAA) solution.

-

-

Imidization (Thermal Method):

-

Cast the PAA solution onto a glass substrate to form a thin film.

-

Heat the film in a stepwise manner in an oven under a nitrogen atmosphere. A typical heating program might be: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour to effect complete cyclization to the polyimide.

-

-

Imidization (Chemical Method):

-

To the PAA solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine.

-

Stir the mixture at room temperature for several hours.

-

Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.

-

Collect the polymer by filtration, wash, and dry.

-

Conclusion

Trifluoromethylaniline compounds are a versatile and powerful class of chemical intermediates that have made a significant impact on the fields of drug discovery, crop protection, and materials science. The strategic incorporation of the trifluoromethyl group provides a reliable means to fine-tune molecular properties, leading to the development of products with enhanced performance and efficacy. As synthetic methodologies continue to advance, the applications of trifluoromethylaniline derivatives are expected to expand even further, opening up new avenues for innovation in science and technology.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant Protection Bulletin » Submission » Effects of reduced doses of Trifluralin on the development of Redroot pigweed [<em>Amaranthus retroflexus</em> L. (Amaranthaceae)] [dergipark.org.tr]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 17. Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Dawn of a New Era in Medicinal Chemistry: A Technical Guide to the Discovery and History of Fluorinated Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into aniline scaffolds marked a pivotal moment in the evolution of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of fluorinated anilines, from their conceptual beginnings to the establishment of robust synthetic methodologies. We will delve into the pioneering reactions that first enabled the formation of the remarkably stable carbon-fluorine bond on an aromatic amine ring, present detailed experimental protocols for these key historical syntheses, and offer a comparative analysis of their efficiencies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the foundational chemistry that continues to drive innovation in fluorinated pharmaceuticals and advanced materials.

Early Explorations and the Dawn of Aromatic Fluorination

The journey to fluorinated anilines is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, methyl fluoride, was synthesized in 1835, the formation of an aryl carbon-fluorine (C-F) bond proved to be a far more formidable challenge due to the high reactivity of elemental fluorine.[1] Early attempts at direct fluorination of aromatics were often uncontrollable and explosive.

The first significant, albeit initially unrecognized, step towards fluoroaromatics was made by Schmitt et al. in 1870, followed by more substantiated work by Lenz in 1877, through diazotization reactions.[1] However, it was the groundbreaking work of German chemists Günther Balz and Günther Schiemann in 1927 that truly opened the door to the systematic synthesis of fluoroaromatic compounds.[2] Their discovery, the Balz-Schiemann reaction , provided a reliable and reproducible method to introduce a fluorine atom onto an aromatic ring starting from a primary aromatic amine, thus laying the direct groundwork for the synthesis of fluorinated anilines.[2][3]

Foundational Synthetic Methodologies

Two primary methods have historically dominated the synthesis of fluorinated anilines: the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr) reactions, including the Halex process.

The Balz-Schiemann Reaction: A Revolutionary Approach

The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[2][3] This method was revolutionary as it offered a controlled and selective means of fluorination, a stark contrast to the hazardous direct fluorination attempts of the era.[2]

Logical Workflow of the Balz-Schiemann Reaction:

Caption: General workflow of the Balz-Schiemann reaction.

Nucleophilic Aromatic Substitution (SNAr): The Halex Process

Another cornerstone in the synthesis of fluoroaromatics is the nucleophilic aromatic substitution (SNAr) reaction, where a good leaving group on an electron-deficient aromatic ring is displaced by a fluoride ion. A commercially significant application of this is the Halex (Halogen Exchange) process .[4][5] This method is particularly effective for producing fluoroaromatics when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group.[5][6] The resulting fluoronitroaromatics can then be readily reduced to the corresponding fluorinated anilines.[5]

Logical Workflow of Fluoroaniline Synthesis via the Halex Process:

Caption: Synthesis of fluoroanilines via the Halex process and subsequent reduction.

Quantitative Data on Historical Synthesis Methods

The following tables summarize key quantitative data for the historical synthesis of various fluoroaniline isomers, providing a comparative overview of the different methodologies.

Table 1: Synthesis of 4-Fluoroaniline

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Reference(s) |

| Balz-Schiemann | p-Anisidine | 1. NaNO₂, HBF₄2. Thermal Decomposition | Not explicitly stated for 4-fluoroaniline, but generally moderate to good | Good | [7] |

| Halex then Reduction | 4-Chloronitrobenzene | 1. KF, DMSO/DMF, 150-250°C2. H₂, Pd/C | High | >99% | [5] |

| One-Step Deoxygenation and Fluorination | Nitrobenzene | PdCl₂-V₂O₅, CO, 160°C, 3h | 90% (with 10% aniline byproduct) | Not specified | [8] |

| Catalytic Hydrogenation | 4-Fluoronitrobenzene | 10% Pd/C, H₂, Methanol, 20°C, 3h | 100% | Not specified | [8] |

Table 2: Synthesis of 2-Fluoroaniline

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Reference(s) |

| Balz-Schiemann | 2-Fluoroaniline | HF/pyridine, NaNO₂, photochemical decomposition | Good (proof-of-concept) | High selectivity | [9] |

| Nitration and Reduction Route | o-Fluoronitrobenzene | Catalytic Hydrogenation | Not specified | Not specified | [10] |

Table 3: Synthesis of 3-Fluoroaniline

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Reference(s) |

| Reduction of 3-Fluoronitrobenzene | 3-Fluoronitrobenzene | H₂ over Pd/C or Fe/Sn in acid | Well-established, scalable | High | [11] |

Detailed Experimental Protocols for Key Historical Syntheses

The following protocols are representative of the historical methods used for the synthesis of fluorinated anilines. Modern safety precautions should always be observed when attempting to replicate chemical syntheses.

Protocol for the Balz-Schiemann Reaction (General Procedure)

This protocol is a generalized representation of the Balz-Schiemann reaction as it would have been historically performed.

Materials:

-

Aniline derivative

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄)

-

Hydrochloric acid (HCl)

-

Ice

-

Sand

Equipment:

-

Beaker or flask

-

Stirring apparatus

-

Buchner funnel and flask

-

Heating mantle with sand bath

Procedure:

-

Diazotization: The aromatic amine is dissolved in aqueous fluoroboric acid. The solution is cooled to below 5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The formation of the diazonium tetrafluoroborate salt often results in a precipitate.

-

Isolation of the Diazonium Salt: The precipitated diazonium tetrafluoroborate is collected by filtration, washed with cold water, cold ethanol, and then ether. The salt is then thoroughly dried.

-

Thermal Decomposition: The dry diazonium salt is gently heated in a flask. The decomposition can be vigorous, and heating should be controlled. The decomposition releases nitrogen gas and boron trifluoride, leaving the crude aryl fluoride.

-

Purification: The resulting aryl fluoride can be purified by steam distillation or vacuum distillation.

Protocol for the Halex Reaction and Subsequent Reduction to 4-Fluoroaniline

This protocol outlines the synthesis of 4-fluoroaniline from 4-chloronitrobenzene, a common industrial route.[5]

Part A: Halex Reaction - Synthesis of 4-Fluoronitrobenzene

Materials:

-

4-Chloronitrobenzene

-

Anhydrous potassium fluoride (KF)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Equipment:

-

High-temperature reaction vessel with mechanical stirring and temperature control

-

Condenser

Procedure:

-

Reaction Setup: 4-Chloronitrobenzene and anhydrous potassium fluoride are charged into the reaction vessel containing a high-boiling polar aprotic solvent like DMSO or DMF.

-

Reaction: The mixture is heated to a high temperature (typically 150-250°C) with vigorous stirring for several hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., toluene). The organic layer is washed with water to remove the solvent and inorganic salts.

-

Purification: The solvent is removed by distillation, and the crude 4-fluoronitrobenzene is purified by vacuum distillation.

Part B: Catalytic Hydrogenation - Synthesis of 4-Fluoroaniline

Materials:

-

4-Fluoronitrobenzene

-

Methanol or Ethanol

-

Palladium on carbon (10% Pd/C) catalyst

-

Hydrogen gas (H₂)

Equipment:

-

Hydrogenation reactor (e.g., Parr shaker or autoclave)

-

Filtration apparatus

Procedure:

-

Reaction Setup: A solution of 4-fluoronitrobenzene in methanol is charged into the hydrogenation reactor. The Pd/C catalyst is added carefully under an inert atmosphere.[8]

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is agitated at room temperature or with gentle heating.[8]

-

Monitoring: The reaction is monitored by the uptake of hydrogen.

-

Work-up: Once the reaction is complete, the reactor is depressurized, and the atmosphere is replaced with nitrogen. The catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield 4-fluoroaniline.[8] Further purification can be achieved by distillation.

Physicochemical Properties of Fluoroaniline Isomers

The introduction of a fluorine atom significantly alters the physicochemical properties of the aniline molecule. The following table provides a comparison of the key properties of the three main fluoroaniline isomers.

Table 4: Physicochemical Properties of Fluoroaniline Isomers

| Property | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |

| CAS Number | 348-54-9 | 372-19-0 | 371-40-4 |

| Molecular Weight ( g/mol ) | 111.12 | 111.12 | 111.12 |

| Boiling Point (°C) | 182-183 | 186 | 188 |

| Melting Point (°C) | -29 | -1.9 | -1.9[12] |

| pKa (of conjugate acid) | 3.20[13] | 3.5 | 4.65[14] |

| logP | 1.26[13] | 1.15 | 1.15[14] |

The Evolution to Modern Synthetic Methods

While the Balz-Schiemann and Halex reactions were foundational, they often require harsh conditions, and in the case of the Balz-Schiemann reaction, the handling of potentially explosive diazonium salts. Modern organic synthesis has seen the development of milder and more efficient methods for the synthesis of fluorinated anilines. These include:

-

Palladium-catalyzed C-F bond formation: These methods offer a broader substrate scope and greater functional group tolerance.

-

Improved Nucleophilic Fluorination Reagents: The development of reagents like anhydrous tetrabutylammonium fluoride (TBAF) allows for SNAr reactions to be carried out under much milder conditions.[4]

-

Continuous Flow Chemistry: For reactions like the Balz-Schiemann, continuous flow reactors offer a safer way to handle hazardous intermediates and improve scalability.[9]

The historical development of synthetic routes to fluorinated anilines showcases a clear progression towards greater efficiency, safety, and versatility, a trend that continues to shape the field of medicinal chemistry.

Conclusion

The discovery and development of synthetic routes to fluorinated anilines represent a significant chapter in the history of organic chemistry. From the pioneering, if perilous, early explorations of aromatic fluorination to the elegant and robust methodologies of today, the journey reflects the relentless pursuit of molecular control. The Balz-Schiemann and Halex reactions, born out of the ingenuity of early 20th-century chemists, provided the crucial first steps, enabling the incorporation of fluorine into the aniline scaffold and unlocking a world of possibilities in drug design and materials science. For today's researchers, a deep understanding of this history not only provides context for the tools at their disposal but also inspires the development of the next generation of synthetic innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halex process - Wikipedia [en.wikipedia.org]

- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 7. benchchem.com [benchchem.com]

- 8. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 13. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are foundational scaffolds in modern medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmacologically active agents. Among these, halogenated and trifluoromethylated anilines have garnered significant attention due to the unique physicochemical properties imparted by these functional groups. The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline , a polysubstituted aniline with significant potential as a building block in drug discovery and development. Its IUPAC name is This compound .[2] This document details its physicochemical properties, provides a plausible synthetic protocol based on established methodologies for analogous structures, outlines its role in medicinal chemistry, and presents a representative experimental workflow for its application in the synthesis of kinase inhibitors.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting. The following tables summarize the key data for this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 875664-27-0 | [2] |

| Molecular Formula | C₇H₄BrF₄N | [2] |

| Molecular Weight | 258.01 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Refractive Index | 1.5015-1.5055 @ 20°C | [2] |

Safety and Handling Information

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H312: Harmful in contact with skin. | P271: Use only outdoors or in a well-ventilated area. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| H331: Toxic if inhaled. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |